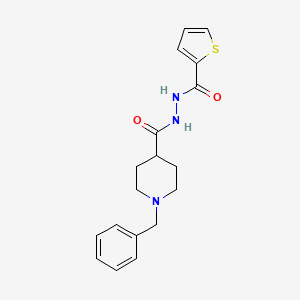

1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide

CAS No.: 478064-42-5

Cat. No.: VC6335394

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478064-42-5 |

|---|---|

| Molecular Formula | C18H21N3O2S |

| Molecular Weight | 343.45 |

| IUPAC Name | 1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |

| Standard InChI | InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23) |

| Standard InChI Key | JDASVOYLBUGEDX-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

1-Benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide (CAS: 478064-42-5) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-piperidinecarboxylic acid, 1-(phenylmethyl)-, 2-(2-thienylcarbonyl)hydrazide . Its molecular formula, C₁₈H₂₁N₃O₂S, corresponds to a molecular weight of 343.44 g/mol . The structure comprises three distinct subunits:

-

A piperidine ring substituted at the 1-position with a benzyl group.

-

A hydrazide linkage (-NH-NH-CO-) at the 4-position of the piperidine.

-

A thiophene-2-carbonyl group attached to the hydrazide nitrogen.

This configuration places the compound within the broader class of acylhydrazides, which are frequently explored for their bioactivity and coordination chemistry .

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 6–8 h | 15–30 min |

| Yield | ~70% | ~90% |

| Catalyst | Triethylamine | None required |

| Solvent | Ethanol | Ethanol |

Physicochemical Properties

Key physicochemical parameters inferred from structural analogs include:

-

Melting Point: Estimated 240–250°C, consistent with rigid carbohydrazides .

-

Solubility: Limited aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF) and ethanol.

-

Stability: Hydrazide bonds may hydrolyze under strongly acidic/basic conditions.

Spectral Characterization

Infrared Spectroscopy (IR)

Expected absorption bands (KBr pellet):

-

ν(C=O): 1640–1660 cm⁻¹ (carbonyl of thiophene and hydrazide) .

-

ν(C=N): 1620–1630 cm⁻¹ (imine stretch if tautomerization occurs) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

-

Aromatic Protons: 7.20–8.10 (multiplet, benzyl and thiophene-H) .

-

Piperidine CH₂: 2.50–3.50 (multiplet, piperidine methylenes) .

¹³C NMR (DMSO-d₆, δ ppm):

Table 2: Comparative NMR Data for Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume